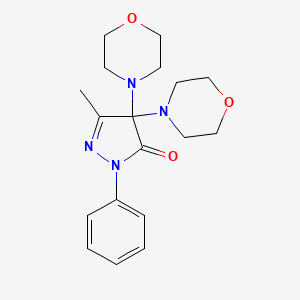![molecular formula C16H11Cl4NO3 B11949900 2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid CAS No. 77106-05-9](/img/structure/B11949900.png)
2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is a chlorinated benzoic acid derivative. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a dimethylanilino group. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of the dimethylanilino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the benzoic acid ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated benzoic acid derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the dimethylanilino group play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or interactions with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)amino]carbonyl]benzoic acid
- 2,3,4,5-tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
Uniqueness
Compared to similar compounds, 2,3,4,5-tetrachloro-6-[(2,6-dimethylanilino)carbonyl]benzoic acid is unique due to the presence of the dimethylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
77106-05-9 |
|---|---|
Fórmula molecular |
C16H11Cl4NO3 |
Peso molecular |
407.1 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H11Cl4NO3/c1-6-4-3-5-7(2)14(6)21-15(22)8-9(16(23)24)11(18)13(20)12(19)10(8)17/h3-5H,1-2H3,(H,21,22)(H,23,24) |
Clave InChI |
QRRQIEXXJCTWKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)












